Ebmi-13B

Carbonic Anhydrase Enzyme Activation Neuroscience

Researchers studying neuronal or hepatic metabolism often face off-target effects from non-selective CA activators like histamine. Ebmi-13B solves this with nanomolar potency and high selectivity for CA-VA (KA=8.5 nM) and CA-VII over other brain isoforms (CA I, II, IV). - Enables targeted activation of mitochondrial CA-VA in hepatocyte models to probe urea cycle and gluconeogenesis roles without cytosolic CA interference. - Ideal for dissecting CA-VII function in GABAergic signaling and pH dynamics in primary neuronal cultures. - Suitable for HTS competitive activation assays to discover non-sulfonamide site inhibitors.

Molecular Formula C10H14N4
Molecular Weight 190.25
CAS No. 21202-53-9
Cat. No. B607258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbmi-13B
CAS21202-53-9
SynonymsEBMI-13B;  EBMI 13B;  EBMI13B; 
Molecular FormulaC10H14N4
Molecular Weight190.25
Structural Identifiers
SMILESCC1=NC=C(N1)CCC2=CN=C(N2)C
InChIInChI=1S/C10H14N4/c1-7-11-5-9(13-7)3-4-10-6-12-8(2)14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)
InChIKeyLHALMCZSDHJVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ebmi-13B (CAS 21202-53-9): Potent and Selective Carbonic Anhydrase VA/VII Activator for Neurological Research


Ebmi-13B (CAS 21202-53-9) is a small-molecule activator belonging to the ethylene bis-imidazole class. It functions as a potent and selective activator of the human carbonic anhydrase (CA) isozymes VA and VII [1][2]. Chemically, it is identified as 1,2-Bis(2-methyl-1H-imidazol-4-yl)ethane, with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol [3].

Why Ebmi-13B Cannot Be Substituted with Generic CA Activators in Isozyme-Specific Research


Substituting Ebmi-13B with a general carbonic anhydrase (CA) activator is not scientifically valid due to the high degree of isoform selectivity required for studying the specific physiological roles of CA-VA and CA-VII. These two isozymes are localized in the mitochondria (CA-VA, primarily in the liver) and cytosol (CA-VII, primarily in the brain) and are implicated in distinct metabolic and neurological processes [1][2]. Generic activators like histamine or L-adrenaline, while capable of activating CA-VA, exhibit broad activity across multiple isoforms, leading to confounding off-target effects that obscure interpretation of experimental results . The specific structural features of the ethylene bis-imidazole class, to which Ebmi-13B belongs, confer the nanomolar potency and high selectivity for CA-VA/VII over other brain isoforms (e.g., CA I, II, IV) that is essential for targeted functional studies [3].

Ebmi-13B Quantitative Evidence: Isozyme Selectivity and Activation Potency


Nanomolar Activation Potency of Ebmi-13B Against Human CA-VII

Ebmi-13B demonstrates nanomolar potency for activating the human carbonic anhydrase VII (hCA VII) isoform. In a stopped-flow CO2 hydration assay, the activation constant (KA) for hCA VII was determined to be 3.5 nM [1]. This high potency is a defining feature of the ethylene bis-imidazole class, enabling effective enzyme modulation at low concentrations.

Carbonic Anhydrase Enzyme Activation Neuroscience

Nanomolar Activation Potency of Ebmi-13B Against Human CA-VA

Ebmi-13B exhibits high potency for activating human carbonic anhydrase VA (hCA VA). The activation constant (KA) measured in a stopped-flow CO2 hydration assay was 8.5 nM [1]. This potent activation is critical for studying the mitochondrial isoform's role in metabolic processes like ureagenesis and gluconeogenesis.

Carbonic Anhydrase Enzyme Activation Metabolism

Selectivity Profile of Ebmi-13B Against Brain Carbonic Anhydrase Isoforms

Ebmi-13B demonstrates high selectivity for the target isoforms (CA-VA and CA-VII) over other major carbonic anhydrase isoforms present in the human brain (hCA I, II, and IV). The KA values for hCA I, hCA II, and hCA IV were >10 μM, indicating negligible activation at the concentrations required for CA-VA/VII activation [1]. This selectivity is quantified by a selectivity ratio (KA,off-target / KA,on-target) of >1,170 for CA-VII and >1,175 for CA-VA.

Isozyme Selectivity Carbonic Anhydrase Off-Target Effects

Chemical Structure Differentiation from Mono-Imidazole CA Activators

Ebmi-13B, a 1,2-bis(2-methyl-1H-imidazol-4-yl)ethane, is structurally distinct from common mono-imidazole CA activators like histamine and L-histidine. The ethylene linker between two imidazole rings is a key structural feature that enables simultaneous interactions within the CA active site, contributing to its high affinity and selectivity for the VA and VII isoforms [1]. This bidentate binding mode is a class-level differentiator for ethylene bis-imidazoles.

Structure-Activity Relationship Chemical Synthesis Molecular Design

Key Research Applications of Ebmi-13B Leveraging Its Isozyme Selectivity


Investigating the Role of CA-VII in Neuronal Excitability and Brain pH Regulation

Ebmi-13B is an ideal tool for dissecting the specific contribution of cytosolic CA-VII to neuronal function. Due to its high selectivity for CA-VII over other brain isoforms like CA-II and CA-IV [1], researchers can activate CA-VII in primary neuronal cultures or brain slice preparations to study its effects on GABAergic signaling, bicarbonate transport, and intracellular pH dynamics without confounding activation of other CAs. This allows for precise validation of CA-VII as a target for conditions like epilepsy or cognitive disorders [2].

Validating the Metabolic Function of Mitochondrial CA-VA in Hepatocytes

The potent activation of CA-VA by Ebmi-13B (KA = 8.5 nM) makes it suitable for probing the mitochondrial isoform's role in hepatic metabolism [3]. In hepatocyte models, Ebmi-13B can be used to stimulate CA-VA activity, which is hypothesized to provide bicarbonate for key mitochondrial enzymes like carbamoyl phosphate synthetase I (CPS-I) in the urea cycle and pyruvate carboxylase in gluconeogenesis [4]. The compound's selectivity ensures that effects on urea synthesis or glucose production are primarily due to CA-VA activation rather than off-target effects on cytosolic CAs.

Screening for Novel CA-VA/VII Inhibitors Using a Competitive Activation Assay

Ebmi-13B can be employed in a high-throughput screening format to identify novel inhibitors of CA-VA and CA-VII. In this assay design, a fixed concentration of Ebmi-13B is used to activate the target isozyme, and test compounds are screened for their ability to reverse this activation [5]. This competitive activation assay is particularly useful for discovering inhibitors that bind to the activator-binding site, a region distinct from the classic sulfonamide-binding site. The high potency and selectivity of Ebmi-13B ensure a robust assay window and minimize interference from other CA isoforms.

Exploring the Nootropic Potential of CA-VA/VII Activation in Preclinical Models

The potential nootropic effect of ethylene bis-imidazoles, as suggested by the original research, can be explored using Ebmi-13B in rodent models of learning and memory [6]. The compound's ability to selectively activate brain CA-VII and liver CA-VA provides a unique tool to test hypotheses linking enhanced CA activity to improved cognitive function. The nanomolar potency of Ebmi-13B allows for systemic administration at low doses, which is advantageous for minimizing off-target effects in whole-animal studies.

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